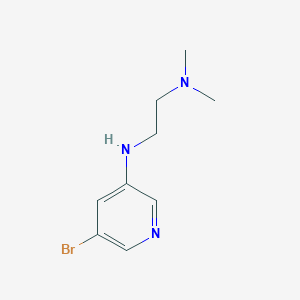
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIPI, is a small molecule inhibitor that is used in scientific research. It is a phospholipase D (PLD) inhibitor and has been studied extensively due to its potential applications in various fields.
Mechanism of Action
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide is a PLD inhibitor, which means that it inhibits the activity of the enzyme phospholipase D. PLD is an important enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which is a key signaling molecule in many cellular processes. By inhibiting PLD, this compound disrupts these cellular processes and can have a range of effects depending on the specific context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific context in which it is used. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuroscience, this compound has been studied for its potential role in regulating synaptic plasticity and neuronal survival.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments is its specificity for PLD, which allows researchers to study the specific effects of PLD inhibition. However, one limitation is that this compound can have off-target effects, which can complicate the interpretation of results. Additionally, the synthesis of this compound can be complex and time-consuming, which can limit its availability for researchers.
Future Directions
There are many potential future directions for research on N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is in cancer research, where this compound could be studied as a potential treatment for a range of cancers. In inflammation, this compound could be studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In neuroscience, this compound could be studied for its potential role in regulating synaptic plasticity and neuronal survival, and could be used as a tool to study the role of PLD in these processes. Overall, there is still much to be learned about the potential applications of this compound in various fields, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Synthesis Methods
The synthesis of N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction between 4-fluoro-2-methylbenzoic acid and 3-amino-4-cyanobenzoic acid, followed by the addition of thionyl chloride and then the reaction with 3-hydroxy-2-naphthoic acid. The final product is obtained by reacting the intermediate with 2-amino-4-methylquinoline.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neuroscience. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for breast cancer, prostate cancer, and melanoma. This compound has also been studied for its anti-inflammatory properties, and has been shown to reduce inflammation in animal models of asthma and arthritis. In neuroscience, this compound has been studied for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-8-12(18)6-7-14(10)19-17(22)15-9-11-4-2-3-5-13(11)16(21)20-15/h2-9H,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPGTYXKVWEXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)


![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)

![2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)
![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)
![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)

